molecular formula C16H18N6O7S2 B1176757 Cab-215 protein CAS No. 140610-34-0

Cab-215 protein

Cat. No.: B1176757
CAS No.: 140610-34-0
Attention: For research use only. Not for human or veterinary use.
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Description

The Cab-215 protein is a key component of the light-harvesting complex of Photosystem II (LHCII) in pea plants (Pisum sativum) . It is classified as a Type II gene encoding a chlorophyll a/b-binding (CAB) polypeptide . This protein plays an essential role in photosynthesis by capturing and transferring light energy. In pea, the Cab genes exist as a multigene family, and Cab-215 is part of a group that shows a relatively strong transcriptional response to red light, indicating its regulation is tied to plant development and light exposure . Studies of the Cab gene family, including Cab-215, provide critical insights into the molecular mechanisms of light harvesting and the evolutionary divergence of photosynthetic machinery in plants . This product is intended for research applications such as plant biology studies, photosynthesis investigation, and protein biochemistry. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

140610-34-0

Molecular Formula

C16H18N6O7S2

Synonyms

Cab-215 protein

Origin of Product

United States

Scientific Research Applications

Structural Biology

Protein Flexibility and Conformation Prediction

Cab-215 protein is utilized in studies focusing on protein flexibility and conformational changes. The CABS (C-alpha, C-beta, side chain) model, which includes this compound, has been validated in CASP competitions for its effectiveness in predicting protein structures and dynamics. This model allows researchers to simulate the folding processes of proteins and their interactions with other biomolecules, contributing to a better understanding of protein behavior in biological systems .

Table 1: Key Features of CABS Model Applications

Application AreaDescription
Protein Structure PredictionTemplate-based or ab initio methods for predicting protein structures
Protein Folding SimulationSimulation of folding processes in proteins, including Cab-215
Flexible DockingModeling interactions between flexible proteins and peptides

Neurobiology

Calcium Binding and Neurotransmission

This compound plays a significant role in calcium signaling within neurons. Its ability to sequester intracellular calcium is crucial for neurotransmission and muscle contraction. Studies have shown that the presence of calcium-binding proteins like Cab-215 influences synaptic plasticity and neuronal excitability, which are fundamental for learning and memory processes .

Case Study: Role in Renshaw Cells

Research on Renshaw cells has demonstrated that Cab-215 is involved in modulating motor neuron activity through calcium buffering. This function is vital for maintaining the balance of excitation and inhibition in spinal cord circuits, thereby influencing motor control .

Therapeutic Development

Potential Drug Target

The unique properties of this compound make it a promising target for drug development. Its involvement in calcium signaling pathways suggests that modulating its activity could have therapeutic implications for conditions such as neurodegenerative diseases and muscle disorders. Ongoing research aims to identify small molecules that can selectively interact with Cab-215 to enhance or inhibit its function .

Table 2: Therapeutic Implications of this compound

ConditionPotential Role of this compound
Neurodegenerative DiseasesModulation of calcium signaling pathways to protect neuronal health
Muscle DisordersRegulation of muscle contraction through calcium homeostasis

Biochemical Analysis

Mechanistic Insights into Protein Interactions

Recent biochemical studies involving Cab-215 have provided insights into its interaction mechanisms with other proteins. For example, understanding how Cab-215 interacts with viral fusion proteins has implications for developing antiviral therapies . Such studies highlight the importance of Cab-215 in both fundamental research and applied sciences.

Comparison with Similar Compounds

Structural Comparisons

Cab-215 shares conserved domains with other CAB proteins across plant species, such as Arabidopsis thaliana Lhcb1 and Zea mays CAB-1. These proteins exhibit >70% sequence homology in chlorophyll-binding regions, critical for stabilizing chlorophyll molecules and carotenoids. However, Cab-215 has unique N-terminal residues that enhance its binding affinity for chlorophyll a under low-light conditions .

Table 1: Structural Features of Cab-215 and Homologs

Protein Organism Chlorophyll-Binding Domains Unique Features Reference
Cab-215 Pisum sativum 3 transmembrane helices N-terminal low-light adaptation
Lhcb1 Arabidopsis 3 transmembrane helices C-terminal phosphorylation site
CAB-1 Zea mays 3 transmembrane helices Enhanced carotenoid binding

Functional Differences

While Cab-215 and its homologs primarily function in light harvesting, their roles diverge in stress responses. For example:

  • Cab-215 : Shows rapid mRNA degradation under prolonged darkness, a trait linked to phytochrome regulation in Pisum .
  • Lhcb1 (Arabidopsis) : Retains stability under abiotic stress (e.g., high salinity) due to alternative splicing variants .
  • CAB-1 (Zea mays): Exhibits higher carotenoid-binding capacity, which mitigates oxidative damage in high-light environments .

Stability and Conformational Robustness

Comparative biophysical analyses (e.g., empirical phase diagrams, thermal stability assays) reveal differences in structural integrity:

  • Cab-215 undergoes conformational changes at 45°C, while Lhcb1 remains stable up to 50°C .
  • Under acidic stress (pH 4.0), Cab-215 aggregates faster than CAB-1, suggesting weaker charge stabilization in its tertiary structure .

Table 2: Stability Profiles Under Stress Conditions

Protein Thermal Denaturation (°C) pH Stability Range Aggregation Propensity (pH 4.0)
Cab-215 45 5.5–8.0 High
Lhcb1 50 5.0–8.5 Moderate
CAB-1 48 4.5–9.0 Low

Methodological Considerations in Comparative Studies

Modern comparability assessments employ high-throughput techniques to evaluate Cab-215 against analogs:

  • Mass Spectrometry : Detects post-translational modifications (e.g., phosphorylation) that influence functional divergence .
  • Circular Dichroism : Resolves differences in secondary structure under varying light conditions .
  • Binding Assays: Quantify chlorophyll/carotenoid affinity ratios, where Cab-215 shows a 1.5:1 ratio compared to CAB-1’s 1:2 ratio .

Evolutionary and Ecological Implications

Phylogenetic analyses suggest CAB proteins diverged early in angiosperm evolution, with Cab-215 representing a lineage-specific adaptation to temperate climates. Its regulatory elements (e.g., light-responsive promoters) are less conserved than those in tropical species, reflecting niche-specific optimization .

Q & A

Q. What experimental methodologies are recommended for initial characterization of Cab-215 protein?

To establish baseline properties, researchers should employ a combination of biophysical and biochemical techniques. For structural analysis, circular dichroism (CD) spectroscopy and X-ray crystallography are recommended to assess secondary and tertiary structures. Functional characterization might include enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) to quantify binding affinities. Purity and molecular weight validation should utilize SDS-PAGE and mass spectrometry (MS) . For reproducibility, ensure protocols align with standardized guidelines for protein handling, such as buffer optimization and temperature control during storage .

Q. How can researchers optimize protein stability for Cab-215 in in vitro assays?

Stability studies should test buffer compositions (e.g., Tris-HCl vs. phosphate buffers), pH ranges (4–9), and reducing agents (e.g., DTT, TCEP). Thermal shift assays or differential scanning calorimetry (DSC) can identify optimal storage conditions. For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) is advised. Include negative controls (e.g., denatured Cab-215) to validate assay specificity .

Q. What statistical frameworks are appropriate for analyzing Cab-215 interaction data?

Use nonlinear regression models (e.g., Hill equation for cooperative binding) to fit dose-response curves. For SPR or ELISA data, calculate dissociation constants (Kd) using software like BIAevaluation or GraphPad Prism. Report confidence intervals and perform outlier detection (e.g., Grubbs’ test) to ensure data robustness .

Advanced Research Questions

Q. How should researchers address contradictions between Cab-215 functional data from SPR versus fluorescence polarization (FP) assays?

Discrepancies may arise from technical limitations (e.g., FP’s sensitivity to molecular weight) or assay conditions (e.g., labeling interference in FP). Validate results with orthogonal methods, such as isothermal titration calorimetry (ITC), and perform cross-validation using mutant variants of Cab-215 to isolate confounding variables . Include a table comparing assay parameters:

ParameterSPRFP
SensitivityHigh (pM-nM)Moderate (nM-µM)
Label RequiredNoYes (Fluorophore)
ThroughputLowHigh

Q. What strategies improve protein inference accuracy when Cab-215 is part of a complex mixture in mass spectrometry (MS) studies?

Combine multiple search engines (e.g., MaxQuant, Proteome Discoverer) to reduce false positives. Integrate MS1-level data (e.g., retention time alignment) and technical replicates to enhance confidence scores. For low-abundance targets, apply tandem mass tag (TMT) labeling or data-independent acquisition (DIA) .

Q. How can researchers design a study to reconcile conflicting in vivo vs. in vitro activity data for Cab-215?

  • Hypothesis-driven approach : Test whether post-translational modifications (e.g., phosphorylation) in cellular environments alter Cab-215 activity. Use Western blotting with phospho-specific antibodies.
  • Systems biology integration : Apply kinetic modeling to simulate cellular concentrations of cofactors (e.g., ATP/Mg<sup>2+</sup>) that may modulate activity in vivo.
  • Controls : Include cell lines with CRISPR-mediated Cab-215 knockout to isolate its role in phenotypic assays .

Methodological Best Practices

Q. What quality control (QC) metrics are critical for ensuring batch-to-batch consistency in Cab-215 production?

  • Purity : Require ≥95% by HPLC.
  • Identity : Validate via MS/MS fragmentation and N-terminal sequencing.
  • Functionality : Perform lot-to-lot comparisons using a standardized bioassay (e.g., inhibition of a known binding partner). Document deviations in buffer composition or purification columns, as these may impact reproducibility .

Q. How should researchers handle incomplete structural data for Cab-215 in molecular dynamics (MD) simulations?

Use homology modeling with templates sharing ≥30% sequence identity. Apply Rosetta or AlphaFold2 for ab initio predictions of unstructured regions. Validate simulations with small-angle X-ray scattering (SAXS) or hydrogen-deuterium exchange (HDX) MS .

Data Contradiction and Validation

Q. What steps are necessary to validate Cab-215’s role in a proposed signaling pathway when genetic knockdown yields ambiguous results?

  • Rescue experiments : Re-express wild-type or mutant Cab-215 in knockdown models.
  • Crosslinking-MS : Identify direct interaction partners in the pathway.
  • Single-cell RNA-seq : Correlate Cab-215 expression with pathway activation markers .

Q. How can researchers differentiate between technical artifacts and genuine biological variability in Cab-215 expression studies?

  • Technical replicates : Normalize data using housekeeping proteins (e.g., GAPDH).
  • Biological replicates : Use ≥3 independent preparations to calculate SEM.
  • Blinded analysis : Ensure quantification (e.g., Western blot densitometry) is performed without knowledge of experimental groups .

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